molecular formula C18H15N3O3 B11106792 2-Amino-5'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile

2-Amino-5'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile

Cat. No.: B11106792
M. Wt: 321.3 g/mol
InChI Key: FKRJJYXWUMEAKB-UHFFFAOYSA-N
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Description

2-Amino-5’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of isatins with malononitrile and cyclic ketones under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine in ethanol at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batches. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may also be scaled up using industrial chromatography techniques or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbonitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

2-Amino-5’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Due to its unique structure, this compound can be used in the development of new materials with specific properties, such as enhanced mechanical strength or electrical conductivity.

    Biological Studies: It can be used as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-Amino-5’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]-3’-carboxamides
  • 2-Amino-1,3,4-oxadiazole derivatives
  • 3,5-Diamino-1,2,4-triazole

Uniqueness

What sets 2-Amino-5’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile apart from similar compounds is its unique spiro linkage and the presence of multiple functional groups. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

2'-amino-5-methyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carbonitrile

InChI

InChI=1S/C18H15N3O3/c1-9-5-6-12-10(7-9)18(17(23)21-12)11(8-19)16(20)24-14-4-2-3-13(22)15(14)18/h5-7H,2-4,20H2,1H3,(H,21,23)

InChI Key

FKRJJYXWUMEAKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23C(=C(OC4=C3C(=O)CCC4)N)C#N

Origin of Product

United States

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